Boceprevir Metabolite M15

Description

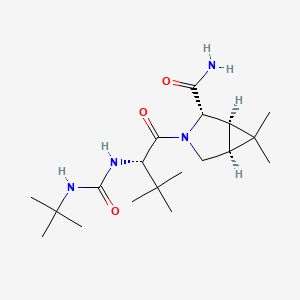

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,5S)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N4O3/c1-17(2,3)13(21-16(26)22-18(4,5)6)15(25)23-9-10-11(19(10,7)8)12(23)14(20)24/h10-13H,9H2,1-8H3,(H2,20,24)(H2,21,22,26)/t10-,11-,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNKKBLZOYMWMX-ZDEQEGDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351791-45-1 | |

| Record name | (1S,4S,5R)-3-((2S)-2-(tert-Butylcarbamoylamino)-3,3-dimethyl-butanoyl)-6,6-dimethyl-3-azabicyclo(3.1.0)hexane-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351791451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,4S,5R)-3-((2S)-2-(TERT-BUTYLCARBAMOYLAMINO)-3,3-DIMETHYL-BUTANOYL)-6,6-DIMETHYL-3-AZABICYCLO(3.1.0)HEXANE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDR39B9LAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Mechanisms Governing Boceprevir Metabolite M15 Formation

Cytochrome P450 (CYP) Isoform-Mediated Oxidation of Boceprevir (B1684563)

The oxidative metabolism of boceprevir, although a lesser pathway compared to reduction, leads to the formation of several metabolites, including M15. drugbank.comwiley.com This process is primarily carried out in the liver by specific isoforms of the cytochrome P450 enzyme family. researchgate.net

Research has definitively identified CYP3A4 as a principal enzyme responsible for the oxidative biotransformation of boceprevir. researchgate.netwiley.com In vitro experiments using human liver microsomes and recombinant CYP enzymes have demonstrated that CYP3A4 efficiently catalyzes the formation of oxidative metabolites. researchgate.netfda.gov Studies have shown that CYP3A4 metabolizes boceprevir to generate several oxidative products, including a group of metabolites designated as M14/M15/M16. researchgate.netfda.gov The involvement of CYP3A4 is further substantiated by inhibition studies, where known CYP3A4 inhibitors like ketoconazole (B1673606) and ritonavir (B1064) significantly reduced the metabolism of boceprevir and the formation of its oxidative metabolites. researchgate.net Specifically, a CYP3A4-specific inhibitory monoclonal antibody was shown to decrease the formation of the M14/M15/M16 metabolite group by 36% to 68%. researchgate.net

Alongside CYP3A4, the CYP3A5 isoform also plays a significant role in the oxidative metabolism of boceprevir. researchgate.netwiley.comxiahepublishing.com Studies with recombinant enzymes have shown that CYP3A5 exhibits a high turnover rate for boceprevir, comparable to that of CYP3A4. researchgate.net This indicates that both CYP3A4 and CYP3A5 are the primary catalysts in this metabolic pathway. researchgate.netnih.gov The term CYP3A4/5 is often used to reflect the combined contribution of these two enzymes to boceprevir's oxidation. drugbank.comnih.gov The formation of major oxidative metabolites is inhibited by agents known to block both CYP3A4 and CYP3A5, confirming the role of both isoforms in this process. researchgate.net

The potential involvement of other CYP450 enzymes in the oxidative metabolism of boceprevir has been investigated. However, their contribution appears to be minimal compared to CYP3A4 and CYP3A5. researchgate.net Screening with a panel of recombinant human P450s, including CYP1A2, CYP2B6, CYP2C19, and CYP2D6, showed markedly less conversion of the parent drug. researchgate.net Furthermore, enzymes such as CYP2J2 and CYP4F12 showed no detectable formation of radioactive metabolites from boceprevir. researchgate.net These findings confirm that the oxidative pathway leading to metabolites like M15 is highly specific to the CYP3A subfamily, primarily CYP3A4 and CYP3A5. researchgate.net

Enzyme Contribution to Boceprevir Oxidation

| Enzyme | Role in Boceprevir Oxidation | Key Findings |

| CYP3A4 | Primary | Exhibits high turnover; its inhibition significantly reduces the formation of oxidative metabolites, including the M14/M15/M16 group. researchgate.netfda.gov |

| CYP3A5 | Primary | Exhibits high turnover, comparable to CYP3A4; contributes significantly to the oxidative pathway. researchgate.netxiahepublishing.com |

| Other CYPs | Minimal to None | Enzymes like CYP2D6 and CYP2C19 show markedly less activity; others like CYP2J2 show no activity. researchgate.net |

Distinction from Aldo-Keto Reductase (AKR)-Dependent Biotransformation of Boceprevir

Boceprevir's metabolism is characterized by two major, competing pathways. The oxidative pathway mediated by CYP3A4/5 is distinct from the primary, more dominant pathway, which is reduction mediated by aldo-keto reductase (AKR) enzymes. researchgate.netwiley.comnih.gov

The principal metabolic route for boceprevir is the reduction of its keto-amide group, which produces a diastereomeric mix of keto-reduced metabolites. drugbank.comeuropa.eu These metabolites, notably M28 and M31, are the major circulating drug-related compounds found in human plasma and are considered inactive against the hepatitis C virus. researchgate.netwiley.comtga.gov.au The exposure to these reductive metabolites is approximately four times greater than that of the parent compound, boceprevir. drugbank.com In contrast, the oxidative metabolites, including M15, which are formed via the CYP3A4/5 pathway, are produced to a lesser extent. drugbank.comwiley.com This highlights a crucial distinction: the AKR-mediated pathway is the primary clearance mechanism for boceprevir, while the CYP-mediated oxidative pathway is a secondary route. researchgate.netwiley.com

The formation of the major keto-reduced metabolites, M28 and M31, is specifically catalyzed by the aldo-keto reductase isoforms AKR1C2 and AKR1C3. researchgate.netwiley.comcapes.gov.brebi.ac.uk In vitro screening with recombinant human AKR enzymes revealed that AKR1C2 and AKR1C3 were the primary enzymes exhibiting catalytic activity for the formation of these M+2 metabolites (M28 and M31). researchgate.netebi.ac.uk Further studies have shown some preferential activity; AKR1C3 preferentially metabolizes one diastereomer of boceprevir (SCH 534128) to form M28, while AKR1C2 preferentially metabolizes the other diastereomer (SCH 534129) to produce other isomers. tga.gov.aumurciasalud.es The involvement of these specific AKR enzymes is confirmed by inhibition studies using known AKR inhibitors like flufenamic acid and mefenamic acid, which significantly block the formation of M28. researchgate.netebi.ac.uk

Major Metabolic Pathways of Boceprevir

| Metabolic Pathway | Primary Enzymes | Key Metabolites | Significance |

| Oxidation | CYP3A4, CYP3A5 | M15 and other oxidative metabolites researchgate.netfda.gov | Secondary metabolic route. drugbank.comwiley.com |

| Reduction | AKR1C2, AKR1C3 | M28, M31 researchgate.netwiley.comebi.ac.uk | Primary metabolic route; major circulating metabolites. researchgate.netdrugbank.comnih.gov |

Kinetic Characterization of Enzymatic Formation of Boceprevir Oxidative Metabolites

The oxidative metabolism of Boceprevir is primarily catalyzed by the CYP3A4 and CYP3A5 isoenzymes. researchgate.net These enzymes are responsible for generating a range of hydroxylated metabolites. wiley.com In vitro studies using human liver microsomes have confirmed that the highest turnover rates for the formation of these oxidative metabolites are observed with recombinant CYP3A4 and CYP3A5. researchgate.net Among the metabolites formed through this pathway is Boceprevir Metabolite M15. wiley.combiorxiv.org

Determination of Reaction Rates and Enzyme Parameters

While CYP3A4 and CYP3A5 have been definitively identified as the enzymes responsible for the formation of Boceprevir's oxidative metabolites, detailed kinetic parameters such as the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) for the formation of individual metabolites like M15 have not been extensively reported in publicly available scientific literature. Research has highlighted that kinetic studies of Boceprevir metabolism have predominantly focused on the formation of its major keto-reduced metabolites, such as M28. researchgate.net

The characterization of the oxidative pathway has thus been more qualitative, confirming the role of CYP3A enzymes, rather than quantitative for each specific oxidative product. researchgate.net

Inhibition Profiles of Relevant Metabolic Enzymes

The interaction of Boceprevir with its metabolic enzymes is complex, as the drug itself acts as an inhibitor of the very enzymes responsible for its oxidative clearance.

CYP3A4/5 Inhibition by Boceprevir:

Boceprevir has been identified as a reversible, time-dependent inhibitor of CYP3A4 and CYP3A5. nih.gov This mechanism-based inhibition implies that Boceprevir, or a metabolite, covalently binds to the enzyme, leading to its inactivation. nih.govgoogle.com This self-inhibition can affect its own clearance and has significant implications for potential drug-drug interactions with other medications that are also substrates of CYP3A4/5. nih.gov The kinetic parameters for this inhibition have been determined in vitro. nih.gov

Table 1: Kinetic Parameters for Time-Dependent Inhibition of CYP3A4/5 by Boceprevir

| Parameter | Value | Reference |

|---|---|---|

| K_I (Inhibitor Concentration for half-maximal inactivation rate) | 6.1 µM | nih.gov |

| k_inact (Maximum rate of enzyme inactivation) | 0.12 min⁻¹ | nih.gov |

This table presents the in vitro kinetic constants for the mechanism-based inhibition of CYP3A4/5 by Boceprevir.

Inhibition of Aldo-Keto Reductase (AKR) Pathway:

For completeness, it is pertinent to mention the inhibition profile of the other major metabolic pathway. The formation of the main circulating metabolites of Boceprevir, the keto-reduced products M28 and M31, is mediated by AKR1C2 and AKR1C3. researchgate.net This pathway is known to be inhibited by several compounds, as detailed in research studies.

Table 2: Inhibition of M28 Formation (AKR-Mediated Pathway)

| Inhibitor | Concentration | % Inhibition | Reference |

|---|---|---|---|

| Flufenamic acid | 100 µM | 80.3% | researchgate.net |

| Mefenamic acid | 200 µM | 83.7% | researchgate.net |

| Phenolphthalein | 100 µM | 86.1% | researchgate.net |

| Diazepam | 100 µM | 75.1% | fda.gov |

| Ibuprofen | 1 mM | 70% | fda.gov |

| Diflunisal | 200 µM | 89.4% | fda.gov |

This table shows the inhibitory effects of various compounds on the formation of M28, a major keto-reduced metabolite of Boceprevir, indicating the sensitivity of the aldo-keto reductase pathway to these agents.

In Vitro Methodologies for Investigating Boceprevir Metabolite M15 Formation

Utilization of Human Liver Subcellular Fractions

Subcellular fractions of the human liver, such as microsomes, S9, and cytosol, are standard tools for investigating drug metabolism. thermofisher.com Each fraction contains a different complement of metabolic enzymes, allowing researchers to identify the contributions of various enzymatic systems to a drug's biotransformation. thermofisher.com

Human liver microsomes are vesicles formed from the endoplasmic reticulum that are rich in CYP enzymes. thermofisher.com They are a primary in vitro tool for studying Phase I oxidative metabolism. thermofisher.com Incubations of [¹⁴C]boceprevir with pooled human liver microsomes demonstrated the formation of several oxidative metabolites. researchgate.netresearchgate.net Studies have confirmed that these oxidative metabolites are primarily generated by the activity of CYP3A4 and CYP3A5. researchgate.netresearchgate.net As M15 is an oxidative metabolite, its formation is attributed to this microsomal, CYP-dependent pathway. fda.govwiley.com In a human mass balance study, M15 was identified along with other oxidative products (M16, M21, and M23), with the sum of these metabolites constituting approximately 8% of the administered radioactive dose recovered in feces. fda.gov

The S9 fraction contains both microsomal and cytosolic enzymes, thereby providing a more comprehensive picture of a compound's potential metabolic fate. thermofisher.comnih.gov When boceprevir (B1684563) was incubated with human liver S9 fractions in the presence of an NADPH-generating system, both oxidative and reductive metabolites were formed. researchgate.net While the primary metabolites formed in S9 incubations were the keto-reduced products, the presence of oxidative metabolites was also confirmed. researchgate.net This demonstrates the S9 fraction's utility in capturing the activity of both the CYP450-mediated oxidative pathway (leading to M15) and the AKR-mediated reductive pathway within a single system. researchgate.net

The cytosolic fraction of liver cells contains soluble enzymes, including aldo-keto reductases (AKRs), but lacks the microsomal CYP450 enzymes responsible for generating M15. researchgate.net In vitro incubations using human liver cytosol showed a significant conversion of boceprevir, with approximately 68% being metabolized to the keto-reduced metabolite M28 in the presence of NADPH. researchgate.netresearchgate.net This metabolic route is distinct from the oxidative pathway that occurs in microsomes. researchgate.netwiley.com The primary enzymes identified in the cytosol responsible for this reduction are AKR1C2 and AKR1C3. researchgate.net Therefore, the cytosol is critical for the formation of major circulating metabolites like M28 and M31, but not for the CYP-mediated formation of oxidative metabolites such as M15. researchgate.net

Table 1: Summary of Boceprevir Metabolism in Human Liver Subcellular Fractions

| Subcellular Fraction | Primary Enzymes Present | Primary Metabolic Pathway | Key Metabolites Formed |

|---|---|---|---|

| Microsomes | Cytochrome P450 (CYP3A4, CYP3A5) | Oxidation | Oxidative Metabolites (e.g., M15) |

| S9 Fraction | CYPs and Cytosolic Enzymes (e.g., AKRs) | Oxidation and Reduction | M28, M31, and Oxidative Metabolites |

| Cytosol | Aldo-Keto Reductases (AKR1C2, AKR1C3) | Ketone Reduction | M28, M31 |

This table is generated based on findings reported in scientific literature. researchgate.netthermofisher.com

Recombinant Enzyme Systems for Pathway Deconvolution

To identify the specific enzymes responsible for a metabolic reaction, drugs are incubated with individual, recombinantly expressed enzymes. wuxiapptec.com This approach allows for the precise determination of which enzyme isoform is capable of catalyzing a particular biotransformation. wuxiapptec.com

To pinpoint the specific CYP enzymes involved in boceprevir's oxidative metabolism, the drug was incubated with a panel of recombinant human CYP isoforms. researchgate.net This method is a standard for reaction phenotyping in drug metabolism studies. wuxiapptec.com Among the various isoforms tested, incubations with recombinant CYP3A4 and CYP3A5 resulted in the highest turnover of boceprevir. researchgate.netresearchgate.net This indicates that these two enzymes are the principal catalysts for its oxidative metabolism. researchgate.net

The results from incubations with recombinant enzymes conclusively demonstrated that CYP3A4 and CYP3A5 are primarily responsible for the formation of boceprevir's oxidative metabolites, a group that includes M15. researchgate.netfda.govontosight.ai Further studies using selective chemical inhibitors and antibodies against CYP3A4 in human liver microsomes corroborated these findings, showing significant inhibition of boceprevir's metabolism. researchgate.net In contrast, screening with recombinant human AKRs revealed that AKR1C2 and AKR1C3 were responsible for forming the M+2 (keto-reduced) metabolites M28 and M31, confirming the separation of the two major metabolic pathways. researchgate.net

Table 2: Key Enzymes in Boceprevir Biotransformation

| Enzyme | Pathway | Role in Boceprevir Metabolism |

|---|---|---|

| CYP3A4 | Oxidation | Primary enzyme responsible for the formation of oxidative metabolites, including M15. researchgate.netnih.gov |

| CYP3A5 | Oxidation | Contributes to the formation of oxidative metabolites. researchgate.netxiahepublishing.com |

| AKR1C2 | Ketone Reduction | Catalyzes the formation of keto-reduced metabolites M28 and M31. researchgate.net |

| AKR1C3 | Ketone Reduction | Catalyzes the formation of keto-reduced metabolites M28 and M31. researchgate.net |

This table is generated based on findings reported in scientific literature.

Table 3: List of Compounds

| Compound Name |

|---|

| Boceprevir |

| Boceprevir Metabolite M15 |

| Boceprevir Metabolite M16 |

| Boceprevir Metabolite M21 |

| Boceprevir Metabolite M23 |

| Boceprevir Metabolite M28 |

| Boceprevir Metabolite M31 |

| Ketoconazole (B1673606) |

| Azamulin |

| Ritonavir (B1064) |

| Flufenamic acid |

| Mefenamic acid |

| Phenolphthalein |

| Diazepam |

| Ibuprofen |

In Vitro Metabolism Inhibition Studies

In vitro studies are crucial for elucidating the metabolic pathways of a drug candidate before it proceeds to clinical trials. For boceprevir, these investigations have been instrumental in identifying the enzymes responsible for the formation of its various metabolites, including the oxidative metabolite designated as M15. Inhibition studies, using both chemical inhibitors and specific antibodies, provide definitive evidence for the involvement of particular enzyme isoforms.

Use of Selective Enzyme Inhibitors to Confirm Metabolic Pathways

To identify the specific cytochrome P450 (CYP) isoforms involved in the oxidative metabolism of boceprevir, in vitro experiments were conducted using human liver microsomes. researchgate.net These studies incubated [14C]boceprevir with a panel of selective chemical inhibitors for various CYP enzymes. researchgate.net

The results demonstrated that inhibitors selective for CYP3A4/5 significantly reduced the formation of boceprevir's oxidative metabolites. researchgate.net Specifically, ketoconazole and azamulin, both known inhibitors of CYP3A4 and CYP3A5, markedly decreased the production of the metabolite group M14/M15/M16. researchgate.net Ritonavir, a mechanism-based inhibitor of CYP3A, showed even more potent inhibition, essentially halting the metabolism of boceprevir at a concentration of 2 µM. researchgate.net In contrast, inhibitors for other CYP isoforms and an amidase inhibitor showed no significant effect on the formation of these metabolites. researchgate.net

These findings strongly suggest that the CYP3A subfamily, particularly CYP3A4 and CYP3A5, is the primary enzymatic pathway responsible for the oxidative metabolism of boceprevir, leading to the formation of metabolites M14, M15, and M16. researchgate.netnih.govwiley.com Boceprevir is a known substrate for CYP3A. nih.gov

Table 1: Inhibition of Boceprevir Oxidative Metabolite (M14/M15/M16) Formation by Selective Chemical Inhibitors

| Inhibitor | Target Enzyme | Concentration (µM) | Inhibition of M14/M15/M16 Formation (%) |

|---|---|---|---|

| Ketoconazole | CYP3A4/5 | 1 | 58 |

| Azamulin | CYP3A4/5 | 10 | 36 |

| Ritonavir | CYP3A | 2 | ~100 |

Data sourced from studies with human liver microsomes incubating 20 µM [14C]boceprevir. researchgate.net

Antibody Inhibition Assays for CYP Isoform Identification

To further confirm the role of CYP3A4 in the formation of boceprevir's oxidative metabolites, antibody inhibition assays were employed. researchgate.net This method uses monoclonal antibodies (mAbs) that specifically bind to and inhibit the activity of a single CYP isoform, offering a high degree of specificity that can overcome the limitations of chemical inhibitors, which may sometimes lack absolute selectivity. researchgate.net

In studies with human liver microsomes, a CYP3A4-specific inhibitory monoclonal antibody was used. researchgate.net The results of this assay provided conclusive evidence of CYP3A4's role. The anti-CYP3A4 mAb significantly inhibited the formation of major oxidative metabolites, including the M14/M15/M16 group, by 36% to 68%. researchgate.net

This specific immunoinhibition, in conjunction with the chemical inhibition data, confirms that CYP3A4 is the principal enzyme mediating the oxidative metabolism of boceprevir to its metabolites, including M15. researchgate.net

Table 2: Effect of Anti-CYP3A4 Monoclonal Antibody on Boceprevir Oxidative Metabolite Formation

| Inhibitor | Target Enzyme | Inhibition of M14/M15/M16 Formation (%) |

|---|---|---|

| Anti-CYP3A4 mAb | CYP3A4 | 36 - 68 |

Data sourced from studies using a CYP3A4-specific inhibitory mAb in human liver microsomes. researchgate.net

Advanced Analytical Approaches for Identification and Quantification of Boceprevir Metabolite M15

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

High-resolution liquid chromatography-mass spectrometry stands as a cornerstone in drug metabolite identification, offering the sensitivity and specificity required to analyze complex biological matrices. In the context of boceprevir (B1684563), LC-MS techniques are crucial for distinguishing between its various oxidative and reductive metabolites.

Structural Elucidation of M15 and Related Oxidative Metabolites by HR-MS

The structural characterization of drug metabolites is a critical step in understanding their pharmacological and toxicological profiles. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which are instrumental in determining the elemental composition of metabolites.

Boceprevir Metabolite M15 is recognized as an oxidative metabolite of boceprevir. nih.gov The formation of such oxidative metabolites is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. nih.gov Publicly available data from chemical suppliers and databases provide the molecular formula for this compound as C₁₉H₃₄N₄O₃. allmpus.comnih.gov This formula suggests that M15 is a smaller fragment of the parent boceprevir molecule (C₂₇H₄₅N₅O₅) that has undergone oxidative modification, likely hydroxylation.

Detailed studies employing HR-MS would be necessary to confirm the exact mass and deduce the precise structure, including the specific site of oxidation. However, specific high-resolution mass spectral data for the definitive structural elucidation of M15 are not widely available in published literature.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₄N₄O₃ | allmpus.comnih.gov |

| Molecular Weight | 366.5 g/mol | allmpus.com |

| CAS Number | 1351791-45-1 | allmpus.com |

Application of Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural characterization of drug metabolites. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, MS/MS provides valuable information about the molecule's structure.

While general LC-MS/MS methods have been developed for the quantification of boceprevir in plasma, asm.orgnih.govnih.gov specific literature detailing the MS/MS fragmentation pathways of its individual oxidative metabolites, such as M15, is scarce. A comprehensive analysis would involve isolating the M15 precursor ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern. This pattern would then be interpreted to confirm the core structure and pinpoint the location of the oxidative modification. Without access to the primary research data, a detailed description of the fragmentation pathway for M15 cannot be provided.

Application of LC-MS/MS/FSA in Metabolite Profiling

Liquid chromatography-tandem mass spectrometry with full scan analysis (LC-MS/MS/FSA) is a powerful technique for comprehensive metabolite profiling. It allows for the acquisition of full scan mass spectra, providing a broad overview of all detectable analytes, alongside data-dependent or targeted MS/MS scans for structural confirmation. This approach is particularly useful in identifying unexpected or novel metabolites.

The application of LC-MS/MS/FSA to the study of boceprevir metabolism would enable a global snapshot of all circulating metabolites, including M15 and other oxidative products. However, specific studies detailing the use of this technique for boceprevir metabolite profiling are not readily found in the public domain, precluding a detailed discussion of its specific application to M15.

Radiometric Detection Techniques in Metabolic Studies

Radiometric techniques, particularly those involving isotopic labeling, are fundamental in absorption, distribution, metabolism, and excretion (ADME) studies. They provide a highly sensitive and quantitative method for tracking the fate of a drug and its metabolites within a biological system.

Isotopic Labeling Strategies (e.g., with ¹⁴C-Boceprevir) for Metabolite Tracking

The use of ¹⁴C-labeled boceprevir has been a key strategy in characterizing its metabolic fate. nih.govtga.gov.auhivclinic.ca In these studies, a radioactive carbon-14 atom is incorporated into the boceprevir molecule. Following administration, the presence of radioactivity in various biological samples allows for the comprehensive tracking of all drug-related material, including the parent drug and all of its metabolites.

After a single oral dose of ¹⁴C-boceprevir, the drug is known to undergo both oxidative metabolism via CYP3A4/5 and a more predominant pathway of ketone reduction mediated by aldo-keto reductases. tga.gov.aueuropa.eu The use of ¹⁴C-labeling ensures that all metabolites, including the oxidative metabolite M15, can be detected and subsequently quantified, regardless of their structure.

Quantitative Radiochromatographic Analysis of Metabolite Mixtures

Quantitative radiochromatographic analysis combines the separation power of liquid chromatography with the detection of radioactivity. This allows for the separation of individual radiolabeled metabolites in a complex mixture, such as plasma or excreta, and the quantification of the amount of radioactivity associated with each metabolite.

Studies involving ¹⁴C-boceprevir have indicated that after a single oral dose, the most abundant circulating metabolites are a diastereomeric mixture of ketone-reduced metabolites. tga.gov.aueuropa.eu Oxidative metabolism, which leads to the formation of metabolites like M15, is considered a lesser pathway. tga.gov.aueuropa.eu While these studies provide a general overview of the metabolic profile, specific quantitative data from radiochromatograms detailing the precise percentage or concentration of Metabolite M15 in these mixtures are not available in the reviewed literature.

Chromatographic Separation Technologies for Metabolite Isolation

The isolation and characterization of drug metabolites are critical steps in pharmaceutical development, providing insights into a drug's metabolic fate and potential for drug-drug interactions. For a compound like Boceprevir, which undergoes extensive metabolism, the separation of its various metabolites from the parent drug and from each other presents a significant analytical challenge. This is particularly true for isomeric metabolites, which have the same molecular weight but differ in their spatial arrangement or the position of a functional group. Advanced chromatographic techniques are essential for achieving the high-resolution separation required for the isolation of specific metabolites like this compound.

Advanced LC Column Chemistries for Resolving Isomeric Metabolites

The primary metabolic pathway for Boceprevir involves the aldo-ketoreductase (AKR)-mediated reduction of a ketone group, resulting in a diastereomeric mixture of alcohol metabolites. nih.govdrugbank.comnih.gov These isomers are often present in biological matrices alongside other oxidative metabolites formed via the CYP3A4/5 pathway. nih.govdrugbank.comnih.gov Resolving these structurally similar compounds requires high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods that employ sophisticated column chemistries to exploit subtle differences in their physicochemical properties.

The successful separation of isomeric drug metabolites hinges on selecting a stationary phase that offers unique selectivity. researchgate.netnih.gov While standard C18 (octadecyl) columns are widely used in reversed-phase chromatography, their hydrophobicity-based separation mechanism may not be sufficient to resolve closely related isomers. asm.org Advanced column chemistries provide alternative separation mechanisms, such as pi-pi interactions, polar interactions, and shape selectivity, which are crucial for separating isomers. sigmaaldrich.commtc-usa.com

Several advanced LC column chemistries are particularly effective for this purpose:

Phenyl-Hexyl and Phenyl-Ether Phases: These columns have phenyl groups bonded to the silica support. They can induce dipole-dipole and pi-pi stacking interactions with aromatic moieties in the analytes. This provides a different selectivity compared to alkyl chains and can be highly effective for separating positional isomers on an aromatic ring. mtc-usa.com

Pentafluorophenyl (PFP) Phases: PFP columns offer a complex mixture of interactions, including dipole-dipole, hydrogen bonding, and pi-pi interactions. They are particularly useful for separating halogenated compounds and other electron-rich molecules, including various positional and geometric isomers. sigmaaldrich.com

Mixed-Mode Columns: These columns combine multiple stationary phase chemistries, such as reversed-phase (like C18) and ion-exchange ligands, on the same support. nih.gov This allows for simultaneous separation based on both hydrophobicity and charge, which can be advantageous for separating metabolites that differ in their polar functional groups. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are used for separating highly polar compounds that are poorly retained on traditional reversed-phase columns. researchgate.net This technique can be effective for resolving polar isomeric metabolites that differ in the orientation or position of hydrophilic groups like hydroxyls.

The choice of the optimal column chemistry often involves screening several different stationary phases and mobile phase conditions to achieve the desired resolution.

Table 1: Comparison of Advanced LC Column Chemistries for Isomeric Metabolite Separation

| Column Chemistry | Primary Separation Mechanism(s) | Ideal for Separating | Application to Boceprevir Metabolites |

|---|---|---|---|

| C18 (Octadecyl) | Hydrophobic interactions | Compounds with differences in hydrophobicity. | Baseline separation of parent drug from more polar metabolites. May have limited success in resolving diastereomers without significant method optimization. |

| Phenyl-Hexyl | Hydrophobic and pi-pi interactions | Positional isomers, especially on aromatic rings. | Could potentially offer selectivity between the parent drug and its metabolites, but may not be the primary choice for diastereomers. |

| Pentafluorophenyl (PFP) | Dipole-dipole, hydrogen bonding, pi-pi interactions | Positional isomers, halogenated compounds, electron-rich molecules. | May provide unique selectivity for resolving diastereomeric alcohol metabolites due to differences in the orientation of polar groups. |

| Mixed-Mode (e.g., C18/Anion Exchange) | Hydrophobic and ion-exchange interactions | Compounds with varying hydrophobicity and charge states. | Useful if the isomeric metabolites have different pKa values or if separating them from other charged species in the matrix. |

| HILIC | Partitioning into a water-enriched layer on the stationary phase | Highly polar compounds, isomers with different polarities. | Potentially effective for separating the more polar ketone-reduced metabolites from the parent compound and from each other. |

Preparative Chromatography for Metabolite Structural Confirmation

Once an analytical HPLC or UHPLC method has been developed to separate this compound from other related substances, the next step towards its structural confirmation is to isolate the metabolite in sufficient quantity and purity. rssl.comlcms.cz Preparative chromatography is the technique used for this purpose. news-medical.net It operates on the same principles as analytical chromatography but is scaled up to handle larger sample loads and collect the purified compound. rssl.comwaters.com

The process of scaling up from an analytical to a preparative method involves several key considerations:

Column Dimensions: Preparative columns have a larger internal diameter and often contain a larger particle size packing material compared to analytical columns. researchgate.net This allows for higher sample loading without a significant loss of resolution.

Sample Loading: The goal of preparative chromatography is to maximize the amount of sample purified per injection. rssl.com This often involves intentionally overloading the column, which broadens the chromatographic peaks. Careful optimization is required to balance throughput with the necessary purity of the collected fraction.

Flow Rate: Flow rates are proportionally increased to match the larger column dimensions.

Fraction Collection: A fraction collector is used to collect the eluent containing the target metabolite as it exits the column. news-medical.net The collection can be triggered by time, detector signal (e.g., UV absorbance), or a combination of both.

After collection, the solvent is removed (e.g., by evaporation or freeze-drying), yielding the purified metabolite. rssl.com This isolated sample of M15 can then be subjected to definitive structural analysis techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), to confirm its chemical structure.

Table 2: Key Parameter Adjustments for Scaling from Analytical to Preparative LC

| Parameter | Analytical LC | Preparative LC | Rationale for Change |

|---|---|---|---|

| Column Internal Diameter | Typically 2.1 - 4.6 mm | Typically 10 - 50 mm or larger | To increase the column's capacity for sample loading. |

| Particle Size | Typically < 5 µm | Typically 5 - 10 µm or larger | Larger particles reduce column backpressure, allowing for higher flow rates with larger columns, though with some sacrifice in efficiency. |

| Injection Volume | Microliters (µL) | Milliliters (mL) | To process a larger amount of the sample mixture in each run. |

| Flow Rate | Typically 0.2 - 1.5 mL/min | Scaled up proportionally to the column cross-sectional area (e.g., 5 - 100 mL/min). | To maintain similar linear velocity and separation characteristics as the analytical method. |

| Sample Concentration | Low, to ensure sharp peaks. | As high as possible without compromising the required purity. | To maximize the yield of the purified metabolite per injection. rssl.com |

| Detection | High-sensitivity flow cell. | Preparative flow cell to handle higher flow rates and concentrations without saturation. | To monitor the separation at the preparative scale and guide fraction collection. |

Biological Inactivity and Pharmacological Implications of Boceprevir Metabolite M15

Absence of Direct Pharmacological Contribution by Metabolite M15

The confirmed biological inactivity of boceprevir's metabolites, including M15, solidifies that the clinical effectiveness of the drug is attributable solely to the parent compound. fda.govtga.gov.au The entire antiviral pressure exerted on the hepatitis C virus comes from boceprevir's direct inhibition of the NS3/4A protease. This underscores the importance of maintaining adequate plasma concentrations of boceprevir (B1684563) itself throughout the treatment course to ensure sustained viral suppression and achieve a virologic response.

While M15 is pharmacologically inert with respect to its anti-HCV activity, metabolites can sometimes engage in non-targeted biological interactions, such as modulating the activity of drug transporters. Specific in vitro studies on M15's interaction with transporters are not available; however, the behavior of the parent compound can provide some insight.

Boceprevir has been identified as a substrate for the efflux transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP). nih.gov It is also a moderate inhibitor of the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and 1B3 (OATP1B3), with IC50 values of 18 µM and 4.9 µM, respectively. nih.gov Since metabolites often retain structural similarities to the parent drug, it is conceivable that M15 could have some affinity for these or other transporters. Such interactions could potentially influence the disposition of other co-administered drugs, but based on the available data for boceprevir, these effects are not expected to be clinically significant. nih.gov

Role of M15 in Boceprevir Disposition and Clearance Mechanisms

The clearance of the hepatitis C virus (HCV) protease inhibitor boceprevir from the body is a complex process dominated by hepatic metabolism, which creates numerous metabolites, including M15. Boceprevir is metabolized through two primary pathways: a major route involving aldo-ketoreductase (AKR) and a minor route involving cytochrome P450 (CYP) enzymes. nih.govoup.comfda.gov The metabolites produced through the predominant AKR-mediated pathway are ketone-reduced and considered inactive against HCV. nih.govfda.gov This biological inactivity is a key feature of boceprevir's metabolic profile.

The excretion of boceprevir and its various metabolites occurs almost entirely via the liver, with the vast majority of the drug dose eliminated in the feces. oup.comdrugbank.comunict.it Following the administration of a single radiolabeled oral dose of boceprevir in a human mass balance study, approximately 79-80% of the dose was recovered in the feces, while only about 9% was found in the urine. oup.comfda.govdrugbank.com Unchanged boceprevir accounted for a small fraction of this, with about 8% of the dose excreted as the parent compound in feces and 3% in urine. fda.govdrugbank.com

Data from a human mass balance study using a single oral dose of 14C-boceprevir provides quantitative insight into the contribution of its metabolites to excretion. While the primary ketone-reduced metabolites constitute the most abundant circulating metabolites, the oxidative metabolites formed via the CYP3A pathway represent a smaller fraction of the total excreted dose. fda.gov

In this study, the group of minor oxidative metabolites produced by CYP3A4, which includes M15 along with M11, M14, M16, M21, and M23, collectively accounted for a small percentage of the administered radioactive dose.

| Metabolite Group | Metabolic Pathway | Enzyme(s) | % of Radioactive Dose in Feces |

|---|---|---|---|

| Ketone-Reduced Metabolites (e.g., M28, M31) | Aldo-keto Reduction | AKR1C2, AKR1C3 | ~18% |

| Oxidative Metabolites (incl. M15) | Oxidation | CYP3A4 | ~4% |

Comparative and Translational Aspects of Boceprevir Metabolite M15 Metabolism

Interspecies Metabolic Differences in M15 Formation

The metabolism of boceprevir (B1684563), and consequently the formation of its metabolites, exhibits notable differences across various mammalian species. These variations are critical for the preclinical assessment and extrapolation of drug behavior to humans.

Analysis of Qualitative and Quantitative Variations Across Mammalian Species

Significant qualitative and quantitative differences in the metabolic profiles of compounds are often observed between humans and preclinical animal models such as mice, rats, dogs, and monkeys. nih.gov For instance, while some metabolites may be common across species, their relative abundance can vary dramatically. In the case of boceprevir, the primary metabolic pathways involve both oxidation and reduction. researchgate.net

Studies with other drugs have highlighted these interspecies differences. For example, in the metabolism of the antiviral agent glecaprevir, while the parent drug was the main component detected in liver microsomes and hepatocytes across mice, rats, dogs, monkeys, and humans, the specific metabolites formed, such as M4, M5, and M7, varied between species. pmda.go.jp Similarly, for another compound, clemizole, metabolites M1 and M6 accounted for 77% of human drug metabolite exposure but only 6% in mice. Conversely, metabolites M12 and M14 constituted 77% of mouse metabolite exposure but a mere 2% in humans. nih.gov These examples underscore the commonality of species-dependent metabolic pathways, a principle that applies to the formation of boceprevir metabolites.

While specific quantitative data on M15 formation across different species is not detailed in the provided search results, the general principle of species-dependent metabolism is well-established. nih.govnih.gov The formation of boceprevir's major keto-reduced metabolites, M28 and M31, is a key pathway, and it is plausible that the formation of other metabolites like M15 also shows species-specific variations. researchgate.netfda.gov

Table 1: Illustrative Interspecies Differences in Metabolite Formation

| Compound | Species | Major Metabolites | Percentage of Total Metabolite Exposure |

| Clemizole | Human | M1, M6 | 77% |

| Mouse | M12, M14 | 77% | |

| Glecaprevir | Human | M4, M5, M7 | Present |

| Mouse, Rat, Dog, Monkey | Varied profiles | - |

This table illustrates the concept of interspecies metabolic differences using examples from other drugs, as specific comparative data for M15 was not available in the search results.

Impact of Species-Specific Enzyme Expression on M15 Production

The observed variations in metabolite formation are directly linked to the differential expression and activity of metabolic enzymes across species. nih.gov For boceprevir, two main enzyme families are responsible for its biotransformation: cytochrome P450 (CYP) for oxidation and aldo-keto reductases (AKRs) for reduction. researchgate.netfda.gov

Specifically, CYP3A4 and CYP3A5 are the primary enzymes responsible for the oxidative metabolism of boceprevir. researchgate.net The expression and activity of these CYP enzymes are known to vary significantly between species, which can lead to different oxidative metabolite profiles. nih.gov

More pertinent to the likely formation pathway of M15 (assuming it is a product of reduction, similar to the major metabolites M28 and M31), the aldo-keto reductase family plays a crucial role. In humans, AKR1C2 and AKR1C3 have been identified as the key enzymes mediating the formation of these keto-reduced metabolites. researchgate.netfda.gov The expression levels of these specific AKR isoforms can differ between humans and preclinical animal species, directly impacting the rate and extent of the formation of reduced metabolites.

For example, studies on other compounds have shown that the rapid clearance in mice can be attributed to high levels of glutathione (B108866) S-transferase (GST) activity, an enzyme system that shows marked species differences. nih.govbiorxiv.org This highlights how the unique enzyme expression profile of a particular species dictates its metabolic handling of a drug. Therefore, the production of Boceprevir Metabolite M15 is likely influenced by the specific expression and activity of relevant reductases in a given species.

Translational Relevance of In Vitro Human Metabolism Data for M15

To bridge the gap between preclinical animal data and human outcomes, in vitro studies using human-derived systems are indispensable. These models help in predicting human-specific metabolism and potential inter-individual differences.

Predictability of Human Metabolism from Recombinant Enzyme Systems

Recombinant enzyme systems, which involve expressing a single human metabolic enzyme in a cellular system, are powerful tools for identifying the specific enzymes responsible for a drug's metabolism. researchgate.net For boceprevir, studies using recombinant human AKRs demonstrated that AKR1C2 and AKR1C3 were capable of catalyzing the formation of the M+2 metabolites (M28 and M31). researchgate.net This approach allows for a precise determination of which enzymes are involved in specific metabolic pathways.

Table 2: Recombinant Human Enzymes in Boceprevir Metabolism

| Metabolic Pathway | Recombinant Human Enzyme | Metabolites Formed |

| Oxidation | CYP3A4, CYP3A5 | Oxidative Metabolites |

| Ketone Reduction | AKR1C2, AKR1C3 | M28, M31 |

Inter-Individual Variability in Metabolic Pathways Leading to M15

The metabolic pathways responsible for generating M15 are subject to inter-individual variability, which can stem from genetic polymorphisms, age, diet, and disease states. longdom.orgnih.gov The enzymes involved in both Phase I (e.g., CYPs) and Phase II (e.g., AKRs, UGTs) metabolism exhibit considerable variation among individuals. longdom.org

For boceprevir, the reliance on two distinct enzymatic pathways—CYP3A-mediated oxidation and AKR-mediated reduction—is a key feature of its metabolism. researchgate.net Genetic polymorphisms in CYP3A4 and CYP3A5 are well-documented and can lead to significant differences in the rate of oxidative metabolism among individuals. Similarly, variations in the expression or activity of AKR1C2 and AKR1C3 could lead to differing rates in the formation of reduced metabolites, including potentially M15. researchgate.net

Understanding this variability is crucial for assessing the risk of altered drug exposure and response in different patient populations. nih.gov While the dual metabolic pathways of boceprevir may mitigate the impact of variability in a single pathway, individuals with polymorphisms affecting both CYP and AKR enzymes could exhibit more pronounced differences in metabolite formation. researchgate.net Assessing inter-individual variability often involves studying metabolism in human liver microsomes or hepatocytes from multiple donors to capture a range of genetic diversity. nih.gov

Emerging Research Areas and Unaddressed Questions Regarding Boceprevir Metabolite M15

Exploration of Minor Oxidative Pathways and Conjugation Reactions

The formation of Boceprevir (B1684563) Metabolite M15 is attributed to the oxidative metabolism of boceprevir, a process primarily mediated by the CYP3A4 and CYP3A5 isoenzymes. researchgate.netdrugbank.com In vitro studies utilizing human liver microsomes have demonstrated that the formation of the metabolite group M14/M15/M16 is inhibited by ketoconazole (B1673606) and azamulin, both of which are known inhibitors of CYP3A4/5. researchgate.net Furthermore, a CYP3A4-specific inhibitory monoclonal antibody also reduced the formation of this metabolite group, confirming the significant role of CYP3A4 in their generation. researchgate.net

Despite this foundational knowledge, a detailed exploration of the specific oxidative reaction that leads to the formation of M15 from the parent boceprevir molecule is currently lacking in published scientific literature. The precise site of oxidation on the boceprevir structure that results in M15 has not been definitively elucidated. Further research is necessary to characterize the exact enzymatic mechanism and the specific chemical transformation involved.

Furthermore, the potential for Boceprevir Metabolite M15 to undergo subsequent Phase II conjugation reactions, such as glucuronidation or sulfation, remains an unaddressed area of investigation. uomus.edu.iq These conjugation reactions are common metabolic pathways that facilitate the excretion of drug metabolites by increasing their water solubility. uomus.edu.iq To date, no studies have specifically investigated whether M15 is a substrate for UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), the enzyme families responsible for these respective conjugation reactions. Understanding these potential downstream metabolic pathways is crucial for a complete picture of the clearance and elimination of boceprevir and its various metabolites.

Table 1: Enzymes and Inhibitors Associated with the Formation of the M14/M15/M16 Metabolite Group

| Enzyme/Inhibitor | Role/Effect on M14/M15/M16 Formation |

| CYP3A4 | Primary enzyme involved in the oxidative formation. |

| CYP3A5 | Enzyme involved in the oxidative formation. |

| Ketoconazole | Inhibits formation. |

| Azamulin | Inhibits formation. |

| Anti-CYP3A4 Monoclonal Antibody | Inhibits formation. |

Advanced Computational Modeling for M15 Metabolic Pathway Prediction

Advanced computational modeling presents a powerful tool for predicting the metabolic fate of xenobiotics, including the formation of specific metabolites like M15. Methodologies such as quantum mechanics (QM) and machine learning-based approaches can be employed to predict sites of metabolism and the likelihood of different metabolic reactions occurring. optibrium.com

However, a comprehensive search of the current scientific literature reveals a lack of studies that have specifically applied these advanced computational models to predict the metabolic pathway of this compound. While general in silico tools for metabolism prediction exist, their specific application to elucidate the formation and further transformation of M15 has not been reported. Such studies would be invaluable in complementing experimental data, providing insights into the thermodynamics and kinetics of the metabolic reactions, and helping to prioritize future in vitro and in vivo investigations.

Comprehensive Characterization of Metabolite Stereochemistry and Diastereomeric Ratios

Boceprevir itself is a complex molecule with multiple chiral centers, and it exists as a mixture of two diastereomers, SCH 534128 (the active isomer) and SCH 534129 (the inactive isomer). researchgate.net The metabolic processes, both reductive and oxidative, can introduce new chiral centers or alter existing ones, leading to a variety of stereoisomeric metabolites.

A thorough characterization of the stereochemistry of this compound has not yet been reported in the scientific literature. It is currently unknown whether M15 is a single stereoisomer or a mixture of diastereomers. If it is a mixture, the specific diastereomeric ratio has not been determined. The stereochemical configuration of a metabolite can significantly influence its biological activity and toxicological profile. Therefore, the comprehensive characterization of the stereochemistry of M15 is a critical and unaddressed aspect of its pharmacology.

Development of Novel Methodologies for Real-Time Metabolite Monitoring in Complex Biological Systems

The development of novel analytical methodologies for the real-time monitoring of drug metabolites in complex biological systems is a rapidly advancing field. mdpi.com Techniques such as biosensors and advanced mass spectrometry-based methods offer the potential for continuous or high-frequency measurements of metabolite concentrations, providing valuable insights into pharmacokinetic and pharmacodynamic relationships. mdpi.comnih.govresearchgate.net

Currently, there are no published reports on the development or application of such novel methodologies for the specific real-time monitoring of this compound. Existing analytical methods, such as UPLC-MS/MS, have been developed for the quantification of boceprevir and its main diastereomers in plasma, but these are typically used for discrete time-point measurements rather than real-time monitoring. nih.govresearchgate.net The creation of a selective and sensitive method for the real-time detection of M15 would be a significant advancement, enabling more detailed studies of its formation and elimination kinetics in vivo.

Table 2: Summary of Unaddressed Research Areas for this compound

| Research Area | Specific Unaddressed Questions |

| Minor Oxidative Pathways and Conjugation Reactions | - What is the precise oxidative reaction leading to M15? - Is M15 a substrate for glucuronidation or sulfation? |

| Advanced Computational Modeling | - Have specific computational models been used to predict the M15 pathway? |

| Metabolite Stereochemistry | - Is M15 a single stereoisomer or a mixture of diastereomers? - What is the diastereomeric ratio of M15 if it is a mixture? |

| Real-Time Metabolite Monitoring | - Are there novel methodologies for the real-time detection of M15 in biological systems? |

Q & A

Q. What are the key considerations when selecting animal models for studying the pharmacokinetics of this compound?

- Methodological Answer :

- Species Selection : Use humanized liver mice (e.g., FRG KO) to mimic human metabolism. Avoid rodents with divergent CYP3A4/5 activity .

- Dosing Regimen : Align with clinical exposure levels (Cmax, AUC) using allometric scaling.

- Ethical Compliance : Follow ARRIVE 2.0 guidelines for humane endpoints and sample size justification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.